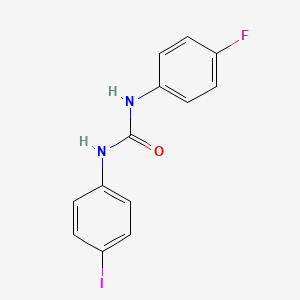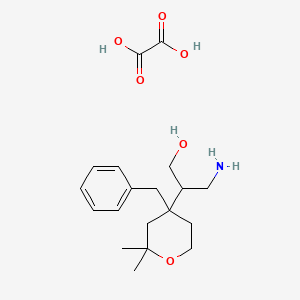![molecular formula C11H18N4O7 B3830496 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine](/img/structure/B3830496.png)
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine
Vue d'ensemble
Description
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine is a synthetic compound that belongs to the class of azo dyes. It has been extensively studied in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine as a fluorescent probe for metal ions involves the chelation of the metal ions by the nitro and carbonyl groups in the molecule, resulting in a change in the fluorescence intensity. As a photosensitizer for PDT, it generates reactive oxygen species (ROS) upon irradiation with light, leading to the destruction of cancer cells. In organic electronics, it acts as a semiconductor material, allowing for the transport of charge carriers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine. However, it has been reported to exhibit low toxicity in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine is its high sensitivity and selectivity for metal ion detection. It also has potential applications in PDT and organic electronics. However, its limitations include its limited solubility in water and its sensitivity to light and oxygen.
Orientations Futures
There are several future directions for the research and development of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine. These include the optimization of its synthesis method, the development of more efficient and selective metal ion detection methods, and the exploration of its potential applications in other fields such as sensing, imaging, and drug delivery. Additionally, further studies are needed to investigate its toxicity and potential environmental impact.
Applications De Recherche Scientifique
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. Additionally, it has been studied for its potential applications in the field of organic electronics as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
IUPAC Name |
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(morpholine-4-carbonylimino)-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O7/c1-10(2)21-7-11(8-22-10,15(18)19)14(17)12-9(16)13-3-5-20-6-4-13/h3-8H2,1-2H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNKMGXFNLRYPU-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NC(=O)N2CCOCC2)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/C(=O)N2CCOCC2)/[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(morpholine-4-carbonylimino)-oxidoazanium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3830424.png)
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(4-methoxybenzenesulfonamide)](/img/structure/B3830430.png)
![5-(1-piperidin-1-ylethyl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-2-furamide](/img/structure/B3830441.png)
![5-ethyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830463.png)
![5-(2-bromobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830470.png)
![5-(2-bromobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830476.png)
![4,4,8-trimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830484.png)
![tetramethyl 6'-(2-iodobenzoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B3830503.png)
![N,4-dimethyl-N-[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadien-1-yl]cyclohexanamine](/img/structure/B3830517.png)



